Silane, (1,1-dimethylethyl)(3-ethenylphenoxy)dimethyl-
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Overview
Description
Preparation Methods
The synthesis of Silane, (1,1-dimethylethyl)(3-ethenylphenoxy)dimethyl- involves several steps. One common method includes the reaction of 3-hydroxycinnamic acid with tert-butyldimethylsilyl chloride to form an intermediate product . This intermediate is then reacted with 3-hydroxystyrene under specific conditions to yield the final product . The reaction conditions typically involve the use of a solvent such as toluene and a catalyst to facilitate the reaction .
Chemical Reactions Analysis
Silane, (1,1-dimethylethyl)(3-ethenylphenoxy)dimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo substitution reactions where the silicon atom is replaced by other functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while reduction could produce silane derivatives with different functional groups .
Scientific Research Applications
Silane, (1,1-dimethylethyl)(3-ethenylphenoxy)dimethyl- has several scientific research applications:
Mechanism of Action
The mechanism of action of Silane, (1,1-dimethylethyl)(3-ethenylphenoxy)dimethyl- involves its interaction with molecular targets through its silicon atom. The silicon atom can form stable bonds with other atoms, allowing the compound to act as a cross-linking agent in various chemical reactions . This cross-linking ability is crucial in applications such as coatings and adhesives, where strong and stable bonds are required .
Comparison with Similar Compounds
Silane, (1,1-dimethylethyl)(3-ethenylphenoxy)dimethyl- can be compared with other similar compounds, such as:
Silane, (1,1-dimethylethyl)(3-ethynylphenoxy)dimethyl-: This compound has a similar structure but with an ethynyl group instead of an ethenyl group.
The uniqueness of Silane, (1,1-dimethylethyl)(3-ethenylphenoxy)dimethyl- lies in its specific ethenyl group, which imparts different chemical properties and reactivity compared to its ethynyl counterpart .
Properties
CAS No. |
149274-04-4 |
---|---|
Molecular Formula |
C14H22OSi |
Molecular Weight |
234.41 g/mol |
IUPAC Name |
tert-butyl-(3-ethenylphenoxy)-dimethylsilane |
InChI |
InChI=1S/C14H22OSi/c1-7-12-9-8-10-13(11-12)15-16(5,6)14(2,3)4/h7-11H,1H2,2-6H3 |
InChI Key |
NQODUSPNKAADHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=CC=CC(=C1)C=C |
Origin of Product |
United States |
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